![molecular formula C26H23N3O3S2 B2989292 4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361170-58-3](/img/structure/B2989292.png)
4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C26H23N3O3S2 and its molecular weight is 489.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis Applications
Compounds related to 4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide have been utilized in heterocyclic synthesis, contributing to the development of new pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This showcases their versatility in creating a variety of biologically active molecules (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Anticancer Activity
Several benzamide derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, demonstrating moderate to excellent efficacy. This suggests potential therapeutic applications of compounds structurally similar to this compound in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Anti-Inflammatory and Antioxidant Properties
The synthesis of novel celecoxib derivatives, including those with thiazolidinone cores, has shown promising anti-inflammatory, analgesic, antioxidant, and anticancer activities. These findings open the door for the development of new therapeutic agents leveraging the structural features of benzamide derivatives (Küçükgüzel et al., 2013).
Antimicrobial Applications
New N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives have been synthesized and shown potent antimicrobial activity against various pathogenic strains. This highlights the potential of thiazole and benzamide derivatives in developing new antimicrobial agents (Bikobo et al., 2017).
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other indole sulfonamide compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Indole sulfonamides are often involved in pathways related to cellular signaling and metabolism . More research is needed to identify the specific pathways affected by this compound.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. These properties are crucial for understanding the compound’s bioavailability and potential therapeutic applications. Future studies should focus on these aspects to provide a comprehensive understanding of the compound’s pharmacokinetics .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of research on this specific compound. Similar compounds have shown to exhibit cellular potency, as measured by inhibition of certain metabolic processes
Propiedades
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S2/c1-2-18-7-9-19(10-8-18)23-17-33-26(27-23)28-25(30)21-11-13-22(14-12-21)34(31,32)29-16-15-20-5-3-4-6-24(20)29/h3-14,17H,2,15-16H2,1H3,(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVOOKXELYEDOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-bromo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2989210.png)
![[2-[(4-Methoxyphenyl)methyl]azetidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2989211.png)
![1-[(6-Chloropyridin-3-yl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B2989212.png)

![Ethyl {[7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}acetate](/img/structure/B2989215.png)
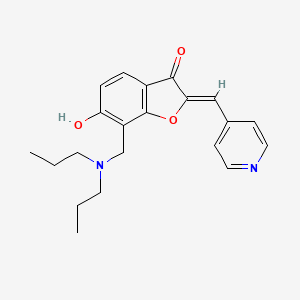
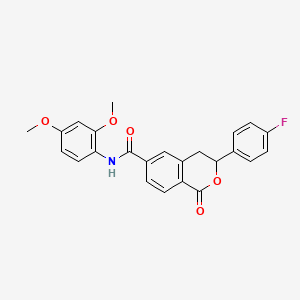
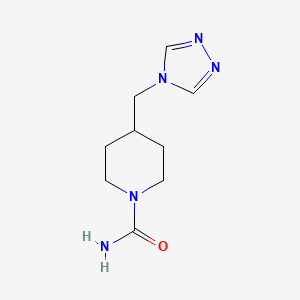
![Methyl 6-fluoro-4-{[(3-fluoro-4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2989222.png)
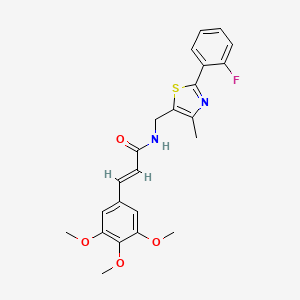
![1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2989226.png)
![4-[Methyl-(6-methylpyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2989228.png)
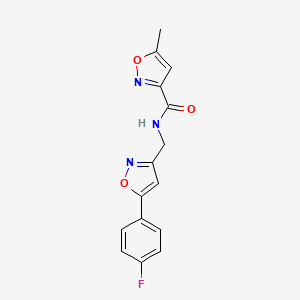
![2-(3-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2989231.png)